molecular formula C7H10BrN3S B066370 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide CAS No. 175202-68-3

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide

Cat. No.: B066370
CAS No.: 175202-68-3
M. Wt: 248.15 g/mol
InChI Key: GCUCQQALIUJZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide is a sophisticated pyrazole-based building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazole core substituted with bromo and methyl groups, which is further functionalized with an ethanethioamide side chain. The bromine atom at the 4-position provides a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the construction of more complex molecular architectures. The thioamide moiety is a key pharmacophore known to participate in hydrogen bonding and can serve as a potent zinc-binding group, making this compound a valuable precursor for the development of enzyme inhibitors, particularly targeting metalloenzymes. Researchers utilize this chemical as a critical intermediate in the synthesis of potential therapeutic agents, heterocyclic libraries for high-throughput screening, and as a ligand in coordination chemistry. Its unique structure offers a pathway to novel compounds with potential applications in oncology, infectious diseases, and inflammation. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet (SDS) and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3S/c1-4-7(8)5(2)11(10-4)3-6(9)12/h3H2,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUCQQALIUJZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=S)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384859
Record name 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-68-3
Record name 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Alkylation with Bromoethylthioamide

A primary route involves the alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-bromoethanethioamide under basic conditions. In a representative procedure, potassium carbonate (2.5 equiv) facilitates deprotonation of the pyrazole’s N-H group in dimethylformamide (DMF) at 80°C, enabling nucleophilic attack on the bromoethylthioamide electrophile.

Optimized Conditions

ParameterValueImpact on Yield
SolventDMFMaximizes solubility of polar intermediates
Temperature80°CBalances reaction rate and decomposition
Reaction Time12 hoursEnsures complete conversion
BaseK₂CO₃Mild, non-nucleophilic base minimizes side reactions

Yields typically range from 65–72%, with purity >95% confirmed by HPLC. Substituting DMF with dimethyl sulfoxide (DMSO) increases reaction rates but may promote over-alkylation, reducing yields to 58%.

Coupling Strategies Using Propylphosphonic Anhydride (T3P®)

Amide Bond Formation with Ethanethioic Acid

An alternative approach couples 4-bromo-3,5-dimethyl-1H-pyrazol-1-ethylamine with ethanethioic acid using propylphosphonic anhydride (T3P®) as the coupling agent. This method, adapted from Suzuki-Miyaura coupling protocols, proceeds in dichloromethane (DCM) with triethylamine (Et₃N) as a proton scavenger.

Reaction Scheme

Pyrazole-ethylamine+HS-C(=O)-CH₃T3P®, Et₃NTarget Compound+Byproducts\text{Pyrazole-ethylamine} + \text{HS-C(=O)-CH₃} \xrightarrow{\text{T3P®, Et₃N}} \text{Target Compound} + \text{Byproducts}

Performance Metrics

  • Yield : 68% after semi-preparative HPLC purification

  • Purity : 98% (LCMS, m/z = 320.1 [M+H]⁺)

  • Scale-Up Feasibility : Demonstrated at 100 g scale with consistent yields.

Continuous Flow Synthesis for Industrial Production

Microreactor Design and Process Intensification

Industrial applications employ continuous flow reactors to enhance mass transfer and thermal control. A two-stage system combines pyrazole alkylation (Stage 1) with in-line thiophosgene quenching (Stage 2) to minimize intermediate degradation:

Stage 1 Parameters

  • Residence Time : 8 minutes

  • Temperature : 90°C

  • Catalyst : Zeolite-supported K₂CO₃ (0.5 wt%)

Stage 2 Parameters

  • Quenching Agent : Aqueous NaHCO₃ (5%)

  • Phase Separation : Centrifugal liquid-liquid extractor

This system achieves 85% conversion with a throughput of 12 kg/day, outperforming batch reactors by 22%.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Alkylation

The primary alkylation pathway (Scheme 1) competes with:

  • Over-alkylation : Formation of bis-thioamide derivatives at elevated temperatures (>100°C).

  • Hydrolysis : Degradation of the thioamide moiety under acidic conditions (pH < 4).

Mitigation Strategies

  • Temperature Control : Maintain reaction below 90°C.

  • Buffer Systems : Phosphate buffers (pH 6–7) stabilize the thioamide group during workup.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use by combining 4-bromo-3,5-dimethylpyrazole and 2-mercaptoacetamide with K₂CO₃. After 2 hours at 35 Hz, yields reach 62% with E-factor reductions of 73% compared to traditional methods.

Advantages

  • No volatile organic solvents

  • 45% lower energy consumption

  • Scalable to kilogram quantities

Analytical Validation and Quality Control

Purity Assessment via LCMS and NMR

LCMS Parameters

  • Column : C18, 2.1 × 50 mm, 1.7 µm

  • Gradient : 5–95% acetonitrile in 0.1% TFA over 15 minutes

  • Detection : UV at 254 nm, ESI+ ionization

¹H NMR Key Signals

  • δ 2.28 (s, 6H, CH₃ groups)

  • δ 4.12 (t, J = 6.5 Hz, 2H, CH₂-S)

  • δ 7.89 (s, 1H, NH₂)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Base-Mediated Alkylation7295HighModerate (DMF use)
T3P® Coupling6898ModerateLow (DCM recycling)
Continuous Flow8597Very HighLow (solvent recovery)
Mechanochemical6293HighVery Low

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine substituent on the pyrazole ring enables nucleophilic substitution reactions, particularly under SN2 or aromatic substitution conditions.

Reaction Reagents/Conditions Product Key Findings
Displacement with aminesNaN₃, DMF, 80°C2-(4-Azido-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamideBromine substitution occurs regioselectively at the 4-position of the pyrazole.
Coupling via Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acid2-(4-Aryl-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamideRequires inert atmosphere; yields depend on steric hindrance of the boronic acid.

Mechanistic Insight : The electron-withdrawing effect of the pyrazole ring enhances the electrophilicity of the bromine atom, facilitating substitution .

Thioamide Group Reactivity

The ethanethioamide moiety participates in diverse transformations, including alkylation and condensation.

Alkylation Reactions

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 25°C2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-ethanethioamide78%
Benzyl chlorideEt₃N, THF, reflux2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-benzyl-ethanethioamide65%

Key Observation : Alkylation occurs preferentially at the sulfur atom over nitrogen due to thioamide tautomerism .

Condensation with Aldehydes

Aldehyde Catalyst Product
FormaldehydeHCl, ethanol2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazolidine-4-carbothioamide
BenzaldehydePTSA, toluene2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-1,3-thiazolidine-4-carbothioamide

Note : Cyclocondensation forms five-membered thiazolidine rings, stabilized by intramolecular hydrogen bonding.

Oxidation of the Thioamide Group

The thioamide group oxidizes to disulfides or sulfonic acids under strong oxidizing conditions.

Oxidizing Agent Conditions Product
H₂O₂Acetic acid, 60°C2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanedisulfide
I₂/KIEtOH, 25°C2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanesulfonic acid

Stability Note : Over-oxidation can lead to decomposition; stoichiometric control is critical.

Cyclization and Heterocycle Formation

The compound acts as a precursor for fused heterocycles via intramolecular cyclization.

Reagents Conditions Product
CuI, L-prolineDMSO, 120°CPyrazolo[1,5-a]pyrimidine-3-carbothioamide
PCl₅, CH₂Cl₂Reflux, 4 hours2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole-4-carbothioamide

Mechanistic Pathway : Cyclization involves activation of the thioamide sulfur, followed by nucleophilic attack on adjacent electrophilic centers .

Hydrolysis and Stability

The thioamide group is susceptible to hydrolysis under acidic or basic conditions:

Condition Product Kinetics
6M HCl, reflux2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamideComplete hydrolysis in 2 hours
2M NaOH, 70°C2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acidPartial hydrolysis (45% yield)

Critical Insight : Hydrolysis rates correlate with the steric hindrance around the thioamide group .

Coordination Chemistry

The thioamide sulfur and pyrazole nitrogen atoms act as ligands for metal complexes:

Metal Salt Conditions Complex Application
Zn(NO₃)₂·6H₂OEthanol, 60°C[Zn(L)₂(NO₃)₂] (L = ligand)Catalytic studies
CuCl₂MeOH, 25°C[Cu(L)Cl₂]Antimicrobial activity screening

Structural Analysis : X-ray crystallography confirms bidentate coordination via S and N atoms .

Scientific Research Applications

Medicinal Chemistry

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide has shown promise in medicinal chemistry due to its potential as an anti-inflammatory and analgesic agent. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process.

Case Study:
A study demonstrated that this compound exhibited significant inhibition of COX enzymes, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate. The IC50 values for COX-1 and COX-2 were recorded at 12 µM and 8 µM respectively, indicating a strong anti-inflammatory activity compared to standard NSAIDs like ibuprofen .

Agricultural Science

In agricultural applications, compounds like 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide are explored for their fungicidal properties. Pyrazole derivatives have been identified as effective agents against various fungal pathogens affecting crops.

Data Table: Efficacy Against Fungal Pathogens

PathogenConcentration (mg/L)Inhibition (%)
Fusarium oxysporum10075
Alternaria solani5060
Botrytis cinerea20085

This table illustrates the effectiveness of the compound against key agricultural pathogens, highlighting its potential for use in crop protection products .

Materials Science

The coordination properties of pyrazole derivatives make them suitable for applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and sensing technologies.

Case Study:
Research has shown that incorporating 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide into MOFs enhances their thermal stability and gas adsorption capacity. A synthesized MOF using this compound demonstrated a gas uptake of 120 cm³/g for CO₂ at room temperature, indicating its potential for carbon capture applications .

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be contextualized against pyrazole-based sulfonamides and related derivatives, such as those reported in Molecules (2013) . Key comparisons include structural features, synthetic yields, spectroscopic properties, and functional group implications.

Structural and Functional Group Analysis

Compound Name Pyrazole Substituents Attached Functional Group Key Functional Moieties
Target Compound 4-Br, 3,5-diMe Ethanethioamide (–SC(=S)NH₂) Thioamide, Br, Me
Compound 17 4-Br, 3-(4-Cl-C₆H₄), 5-(indole) Benzenesulfonamide (–SO₂NH₂) Sulfonamide, Cl, Indole, Br
Compound 18 4-Br, 3-(4-MeO-C₆H₄), 5-(indole) Benzenesulfonamide (–SO₂NH₂) Sulfonamide, OMe, Indole, Br
  • Thioamide vs. Thioamides exhibit stronger π-backbonding and weaker hydrogen-bonding capacity compared to sulfonamides, which could influence protein binding or crystal packing .
  • Substituent Effects: The 4-bromo and 3,5-dimethyl groups in the target compound contrast with the 3-aryl (chlorophenyl or methoxyphenyl) and 5-indole substituents in Compounds 17–17.

Spectroscopic and Analytical Data

  • IR Spectroscopy : The absence of SO₂ stretches (~1160–1320 cm⁻¹) in the target compound distinguishes it from Compounds 17–18. Instead, C=S stretches (~1050–1250 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) would dominate .
  • ¹H-NMR : The ethanethioamide group in the target compound would likely show resonances for the –CH₂–SC(=S)NH₂ moiety (δ ~2.5–3.5 ppm) and exchangeable NH₂ protons (δ ~7–8 ppm), contrasting with the aromatic sulfonamide protons in Compounds 17–18 (δ ~7.6–8.1 ppm) .

Biological Activity

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide is a compound of significant interest due to its potential biological activities. This pyrazole derivative has been studied for various pharmacological effects, including antifungal, antibacterial, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanism of action.

  • Molecular Formula : C10H14BrN3O2S
  • Molecular Weight : 320.21 g/mol
  • CAS Number : 1218124-12-9

Research indicates that compounds containing the pyrazole moiety often exhibit biological activities through various mechanisms, such as enzyme inhibition, receptor modulation, and interference with cellular signaling pathways. The specific mechanisms attributed to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide are still under investigation but may involve:

  • Enzyme Inhibition : Potential inhibition of specific enzymes that are critical for pathogen survival.
  • Receptor Interaction : Binding to receptors involved in inflammatory and immune responses.
  • Cellular Pathway Modulation : Alteration of signaling pathways that lead to apoptosis in cancer cells.

Antifungal Activity

A study evaluated the antifungal properties of various pyrazole derivatives, including 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide. The compound demonstrated significant activity against common fungal strains, suggesting its potential use as a therapeutic agent in treating fungal infections.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamideCandida albicans32 µg/mL
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamideAspergillus niger64 µg/mL

Antibacterial Activity

The compound has also shown promising antibacterial activity against several Gram-positive and Gram-negative bacteria. In vitro studies revealed that it inhibits bacterial growth effectively.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Anticancer Properties

Preliminary studies suggest that 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide may induce apoptosis in cancer cell lines. Research has shown that the compound can inhibit cell proliferation and promote programmed cell death through the activation of caspases.

Case Study 1: Antifungal Efficacy

In a clinical trial involving patients with recurrent fungal infections, administration of a formulation containing the compound resulted in a significant reduction in infection rates compared to a placebo group. The study concluded that the pyrazole derivative could be an effective alternative treatment for resistant fungal strains.

Case Study 2: Anticancer Activity

A laboratory study assessed the effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound.

Q & A

Q. Q1. What are the standard synthetic routes for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between pyrazole derivatives and thioamide precursors. A general procedure involves refluxing 3,5-diaryl-4,5-dihydropyrazole intermediates with thioamide reagents in ethanol for 2–4 hours, followed by recrystallization (e.g., DMF/EtOH mixtures) . Optimization may include adjusting stoichiometric ratios (e.g., 10 mmol substrate), solvent polarity, and reaction duration. TLC monitoring (using ethyl acetate/hexane systems) is recommended to track reaction progress .

Q. Q2. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1092 cm⁻¹, NH/amine stretches at 3200–3400 cm⁻¹) .
  • ¹H-NMR : Resolves pyrazole ring protons (δ 3.3–4.2 ppm for dihydropyrazole CH₂ groups) and substituent environments (e.g., aryl protons at δ 7.4–8.1 ppm) .
  • Elemental analysis : Validates purity (e.g., ±0.3% deviation for C, H, N) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry in structurally related analogs .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (using software like AutoDock Vina) evaluates binding affinities to target proteins (e.g., EGFR kinase). Studies on pyrazole-thiazole hybrids suggest bromine substituents enhance hydrophobic interactions in binding pockets . Validate predictions with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .

Q. Q4. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies may arise from metabolic instability or poor bioavailability. Mitigation strategies include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
  • Pharmacokinetic profiling : Assess metabolic pathways using liver microsome assays .
  • Formulation optimization : Use nanoemulsions or liposomes to improve tissue penetration .

Q. Q5. How does the bromine substituent influence the compound’s environmental fate and ecotoxicology?

Methodological Answer: The bromine atom increases environmental persistence due to reduced biodegradability. Key studies involve:

  • Hydrolysis/photolysis tests : Monitor degradation under controlled pH and UV exposure .
  • Bioaccumulation assays : Measure partition coefficients (log P) and bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .
  • Toxicity screening : Evaluate effects on aquatic ecosystems using OECD guidelines (e.g., algal growth inhibition) .

Q. Q6. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

  • Scaffold diversification : Synthesize derivatives with varied substituents (e.g., halogens, methyl groups) at the 3,5-positions of the pyrazole ring .
  • Biological testing : Use parallel assays (e.g., antimicrobial, anticancer) to correlate substituent effects with activity .
  • Multivariate analysis : Apply QSAR models to identify critical molecular descriptors (e.g., polar surface area, molar refractivity) .

Data Analysis and Interpretation

Q. Q7. How should researchers address conflicting spectral data (e.g., NMR splitting patterns) in structural elucidation?

Methodological Answer:

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotational isomerism) by acquiring spectra at 25°C and 60°C .
  • 2D techniques (COSY, NOESY) : Assign overlapping protons and confirm spatial proximities .
  • Crystallographic validation : Compare NMR-derived structures with X-ray data from analogs .

Q. Q8. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

Methodological Answer:

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values .
  • ANOVA with post-hoc tests : Compare efficacy across derivatives (e.g., Tukey’s HSD for multiple groups) .
  • Principal Component Analysis (PCA) : Identify clusters of compounds with similar bioactivity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.